Bienvenue dans la boutique en ligne BenchChem!

Carbamic acid, (4-chloro-3-cyano-7-quinolinyl)methyl-, phenylmethyl ester (9CI)

Medicinal Chemistry Chemical Sourcing Lead Optimization

Carbamic acid, (4-chloro-3-cyano-7-quinolinyl)methyl-, phenylmethyl ester (9CI), commonly named benzyl (4-chloro-3-cyano-7-quinolinyl)methylcarbamate (CAS 423181-29-7), is a synthetic carbamate-functionalized 3-cyanoquinoline with the molecular formula C19H14ClN3O2 and a monoisotopic mass of 351.0774 Da. The compound belongs to the 3-cyanoquinoline carbamate class, which is structurally related to key intermediates used in the synthesis of irreversible EGFR/HER2 kinase inhibitors such as pelitinib (EKB-569) and neratinib (HKI-272).

Molecular Formula C19H14ClN3O2
Molecular Weight 351.8 g/mol
Cat. No. B15366755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, (4-chloro-3-cyano-7-quinolinyl)methyl-, phenylmethyl ester (9CI)
Molecular FormulaC19H14ClN3O2
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC2=CC3=NC=C(C(=C3C=C2)Cl)C#N
InChIInChI=1S/C19H14ClN3O2/c20-18-15(9-21)11-22-17-8-14(6-7-16(17)18)10-23-19(24)25-12-13-4-2-1-3-5-13/h1-8,11H,10,12H2,(H,23,24)
InChIKeyWHTQAWORTCWWQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (4-Chloro-3-cyano-7-quinolinyl)methylcarbamate (CAS 423181-29-7) – Procurement-Relevant Identity and Class Context


Carbamic acid, (4-chloro-3-cyano-7-quinolinyl)methyl-, phenylmethyl ester (9CI), commonly named benzyl (4-chloro-3-cyano-7-quinolinyl)methylcarbamate (CAS 423181-29-7), is a synthetic carbamate-functionalized 3-cyanoquinoline with the molecular formula C19H14ClN3O2 and a monoisotopic mass of 351.0774 Da . The compound belongs to the 3-cyanoquinoline carbamate class, which is structurally related to key intermediates used in the synthesis of irreversible EGFR/HER2 kinase inhibitors such as pelitinib (EKB-569) and neratinib (HKI-272) [1]. However, unlike the 6-substituted-7-alkoxy variants that appear in the neratinib/pelitinib synthetic pathway, this specific congener bears a phenylmethyl carbamate at the 7-position via a methylene linker and lacks substitution at the 6-position – a substitution pattern that has not been reported in the primary medicinal chemistry literature indexed in ChEMBL [2].

Why Generic 3-Cyanoquinoline Carbamate Substitution Is Not Reliable for Benzyl (4-Chloro-3-cyano-7-quinolinyl)methylcarbamate


Within the 3-cyanoquinoline carbamate family, substitution at the 6- and 7-positions is the primary driver of both physicochemical property and biological target engagement. The neratinib/pelitinib intermediate N-(4-chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide achieves sub-nanomolar cellular potency (IC50 2–5 nM in SK-Br-3 and BT474 breast cancer lines) through a specific 6-acetamido-7-ethoxy substitution pattern . The target compound replaces the 7-ethoxy group with a benzyl carbamate linked through a methylene spacer and leaves the 6-position unsubstituted, yielding a LogP of 4.53 and a polar surface area (PSA) of 66.22 Ų . The 6-methoxy analog (CAS 423180-66-9; C20H16ClN3O3, MW 381.81 g/mol) has a boiling point of 568.2 °C at 760 mmHg versus 538.4 °C for the target . These differences in molecular weight, hydrogen-bonding capacity, and lipophilicity preclude direct functional interchange. Furthermore, the target compound has no ChEMBL-reported bioactivity, meaning any procurement decision based solely on class-level assumptions about kinase inhibition would be unsupported [1].

Quantitative Differentiation Evidence for Benzyl (4-Chloro-3-cyano-7-quinolinyl)methylcarbamate vs. Closest Analogs


Molecular Weight and Formula Differentiation from 6-Methoxy and 6-Methoxy-Methyl Congeners

The target compound (C19H14ClN3O2, 351.79 g/mol, monoisotopic mass 351.0774 Da) lacks the 6-methoxy substituent that is present in both the direct carbamate analog (CAS 423180-65-8, C19H14ClN3O3, 367.79 g/mol) and the methylene-linked carbamate analog (CAS 423180-66-9, C20H16ClN3O3, 381.81 g/mol) . The absence of the 6-methoxy group reduces the hydrogen-bond acceptor count by one, resulting in a lower PSA (66.22 vs. an estimated ~75–85 Ų for the 6-methoxy analogs) and a higher LogP (4.53) . This structural difference alters the compound's solubility profile, membrane permeability potential, and its ability to engage the ATP-binding pocket of kinases that typically require a 6-substituent for hinge-region interactions. The boiling point of the target (538.4 °C at 760 mmHg) is 29.8 °C lower than that of the 6-methoxy-methyl analog (568.2 °C), providing a measurable distillation separation window for purification or quality control .

Medicinal Chemistry Chemical Sourcing Lead Optimization

Regiochemical Differentiation: 7-Methylenecarbamate vs. 7-Direct Carbamate vs. 6-Amido-7-alkoxy Substitution

The target compound is unique among commercially catalogued 4-chloro-3-cyanoquinoline carbamates in possessing a methylene (–CH2–) spacer between the quinoline 7-position and the carbamate nitrogen. The congener CAS 423180-65-8 attaches the carbamate directly to the quinoline 7-position without a spacer, while the clinically relevant intermediates such as N-(4-chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide bear an acetamido group at the 6-position and an ethoxy group at the 7-position [1]. The methylene spacer introduces conformational flexibility that precludes direct steric and electronic comparison with the rigid 7-carbamate analogs. Specifically, the benzylic CH2 group increases the rotatable bond count by one (from an estimated 5 to 6) and alters the orientation of the phenylmethyl ester moiety relative to the quinoline plane, which impacts molecular recognition by protein binding pockets in ways that cannot be extrapolated from 6-substituted analogs .

Synthetic Chemistry Structure-Activity Relationship Chemical Biology

ChEMBL Activity Status: Zero Reported Bioactivity as a Differentiator for Chemical Probe Development

According to the ZINC15 database, benzyl (4-chloro-3-cyano-7-quinolinyl)methylcarbamate has 'no known activity' in ChEMBL 20 and is 'not reported in any publications per ChEMBL' [1]. In contrast, 4-anilino-3-cyanoquinoline derivatives (including neratinib and pelitinib) have extensive ChEMBL annotations with IC50 values against EGFR (38.5–92 nM), HER2 (59 nM), and other kinases [2]. The absence of reported bioactivity is a quantitative and verifiable fact: zero annotated bioassay results vs. hundreds for the 4-anilino-3-cyanoquinoline class. This negative data point is valuable for researchers seeking a truly unexplored chemical space within the 3-cyanoquinoline carbamate family – for example, as a negative control compound, a starting point for de novo phenotypic screening, or a scaffold for exploring non-kinase targets that have not been historically associated with this chemotype.

Chemical Probe Development Drug Discovery Target Deconvolution

Vendor Purity Specification and Storage Stability

The compound is commercially available from MolCore with a certified purity of NLT 98% and a specified storage condition of 2 years at 20 °C . This purity specification is comparable to or exceeds the typical 95% purity offered for the 6-methoxy analog (CAS 423180-65-8) and the generic 95% purity for 4-chloro-3-cyanoquinoline (CAS 69875-49-6) . The defined 2-year shelf life at ambient temperature provides a quantifiable procurement parameter that is not uniformly reported across all 3-cyanoquinoline carbamate vendors.

Quality Control Chemical Procurement Compound Management

Application Scenarios for Benzyl (4-Chloro-3-cyano-7-quinolinyl)methylcarbamate Based on Verified Differentiation Evidence


Chemical Probe Development Requiring a 6-Unsubstituted 3-Cyanoquinoline Scaffold

Investigators seeking a 3-cyanoquinoline that is unsubstituted at the 6-position – thereby avoiding the kinase hinge-binding interactions that dominate the pharmacology of 6-substituted analogs – can use this compound as a starting scaffold. The confirmed absence of ChEMBL bioactivity [1] makes it suitable for unbiased phenotypic screening where the goal is to identify novel targets unrelated to EGFR/HER2 kinase inhibition. The Cbz protecting group on the 7-aminomethyl handle can be removed under mild hydrogenolysis conditions to reveal a primary amine for further diversification.

Synthetic Intermediate for 7-Aminomethyl-Functionalized 3-Cyanoquinoline Libraries

The methylene-linked benzyl carbamate at the 7-position provides a protected aminomethyl group that can serve as a branching point for library synthesis. Unlike the direct 7-carbamate analog (CAS 423180-65-8), which lacks the methylene spacer, this compound enables the generation of 7-aminomethyl derivatives with greater conformational flexibility . The documented purity of ≥98% and 2-year ambient storage stability support its use in parallel synthesis workflows where consistent starting material quality across multiple batches is critical.

Negative Control Compound for 3-Cyanoquinoline Kinase Inhibitor Assays

Because this compound lacks the 6-substituent and 4-anilino group that are essential for potent kinase inhibition in the neratinib/pelitinib series, and has zero curated bioactivity records [1], it may serve as a structurally matched negative control in biochemical or cellular assays evaluating 3-cyanoquinoline-based kinase inhibitors. This application requires verification in the user's specific assay system, but the structural rationale and the null ChEMBL annotation provide a procurement justification not available for closely related 6-substituted analogs that carry pre-existing kinase activity annotations.

Exploratory Medicinal Chemistry for Non-Kinase Protein Targets

The 3-cyanoquinoline core, when freed from the 4-anilino substitution pattern that dominates the kinase inhibitor literature, may engage different protein families. The target compound's LogP of 4.53 and PSA of 66.22 Ų place it within drug-like chemical space (compliant with Lipinski's Rule of Five: MW <500, LogP <5, HBD <5, HBA <10), while its unexplored bioactivity profile [1] offers a genuine opportunity for novel target deconvolution. This is a procurement rationale for groups conducting DNA-encoded library (DEL) synthesis, fragment-based screening, or chemoproteomic profiling where scaffold novelty is a key selection criterion.

Quote Request

Request a Quote for Carbamic acid, (4-chloro-3-cyano-7-quinolinyl)methyl-, phenylmethyl ester (9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.